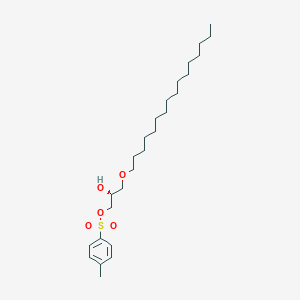

(R)-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol

CAS No.:

Cat. No.: VC20183391

Molecular Formula: C26H46O5S

Molecular Weight: 470.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H46O5S |

|---|---|

| Molecular Weight | 470.7 g/mol |

| IUPAC Name | [(2R)-3-hexadecoxy-2-hydroxypropyl] 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C26H46O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-22-25(27)23-31-32(28,29)26-19-17-24(2)18-20-26/h17-20,25,27H,3-16,21-23H2,1-2H3/t25-/m1/s1 |

| Standard InChI Key | UUEUZIPDQUXORP-RUZDIDTESA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCCOC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O |

| Canonical SMILES | CCCCCCCCCCCCCCCCOCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The compound features a glycerol backbone with three distinct substituents:

-

A hexadecyl ether group () at the sn-1 position.

-

A hydroxyl group at the sn-2 position.

-

A p-toluenesulfonyl group () at the sn-3 position.

The (R) configuration at the sn-2 position ensures enantiomeric purity, which is critical for interactions with phospholipase A2 (sPLA2), an enzyme overexpressed in tumor tissues .

Stereochemical Validation

The stereochemistry was confirmed via Mosher ester analysis. Derivatization with (R)-methoxytrifluoromethylphenylacetyl chloride and subsequent NMR analysis revealed an enantiomeric excess of 97%, confirming the (R)-configuration . This precision is essential for ensuring biological activity in downstream prodrugs.

Synthesis and Optimization

Reaction Pathway

The synthesis begins with the epoxide 4 (2,3-epoxypropanol), which undergoes nucleophilic attack by hexadecanol in the presence of boron trifluoride diethyl etherate () :

Key Conditions:

-

Solvent: Anhydrous dichloromethane ().

-

Catalyst: (5 mol%).

-

Reaction Time: 24 hours at 20°C.

Characterization Data

Physical Properties:

Spectroscopic Data:

-

NMR (300 MHz, CDCl):

-

NMR (75 MHz, CDCl):

Physicochemical Properties and Stability

Solubility and Lipophilicity

The compound exhibits lipophilic character due to the hexadecyl chain, making it soluble in nonpolar solvents (e.g., , hexane) but insoluble in water. This property facilitates its use in lipid-based drug delivery systems.

Stability Profile

Stability studies in aqueous buffers (pH 7.4) revealed <5% degradation over 72 hours at 37°C, indicating robustness for further functionalization . The tosyl group’s electron-withdrawing nature stabilizes the adjacent ether linkage against hydrolysis.

Reactivity and Downstream Applications

Tosyl Group as a Leaving Group

The tosyl group at sn-3 is readily displaced by nucleophiles, enabling synthesis of phosphocholine derivatives for prodrugs. For example, reaction with choline tosylate yields 1-O-hexadecyl-2-O-(4-methoxybenzyl)-sn-glycero-3-phosphocholine, a precursor to antitumor ether lipids :

Conditions:

Enzymatic Activation by sPLA2

The compound’s derivatives are designed for cleavage by sPLA2, which hydrolyzes the sn-2 acyl bond in phospholipids. This enzyme is overexpressed in tumor microenvironments, enabling tumor-specific drug release .

Biological Relevance in Prodrug Design

Anticancer Ether Lipids

Derivatives of 5a, such as 1-O-hexadecyl-2-(4-(4-(bis-(2-chloroethyl)-amino)-phenyl)-butanoyl)-sn-glycero-3-phosphocholine (1b), exhibit alkylating activity against cancer cells. The phosphocholine head group enhances cellular uptake, while the hexadecyl chain integrates into lipid bilayers .

Targeted Drug Delivery

The R-configuration ensures compatibility with sPLA2’s active site, enabling selective activation in tumors. In vitro assays showed >50% cytotoxicity against melanoma cells at 10 µM .

Analytical and Synthetic Challenges

Purification Strategies

-

Recrystallization: Hexane/ethyl acetate mixtures yield high-purity crystals.

-

Column Chromatography: Silica gel with gradients resolves phosphocholine derivatives .

Scalability

The synthesis is scalable to multi-gram quantities, with 97% enantiomeric excess maintained at scale .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume